N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

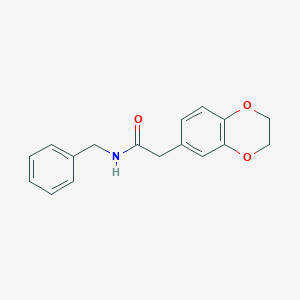

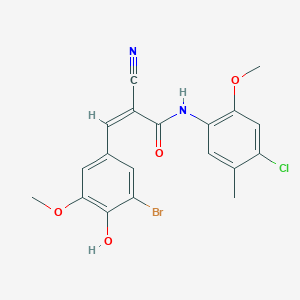

“N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide” is a chemical compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Antibacterial and Antifungal Applications

Research has highlighted the antibacterial and antifungal efficacy of compounds structurally related to N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)acetamide. For instance, studies have synthesized and tested monocyclic β-lactams containing thiazole and azetidine moieties for their microbial inhibition capabilities. These compounds demonstrated moderate to high activity against a range of Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as against fungi such as Candida albicans (Parvez, Jyotsna, Youssoufi, & Hadda, 2010). Similarly, another study synthesized thiazole and pyridone derivatives with sulfonamide moieties, showing significant antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Applications

There is also evidence of anticancer activities in similar compounds, where derivatives of benzothiazole and azetidinone were evaluated for their antitumor potential. Some of these derivatives were found to exhibit considerable anticancer activity against various human tumor cell lines, indicating the therapeutic potential of this class of compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Dye Applications

Another intriguing application involves the synthesis of antimicrobial dyes and precursors based on similar structural frameworks. These novel compounds showed significant activity against a variety of microorganisms, suggesting their utility in textile finishing and dyeing processes for producing antimicrobial fabrics (Shams, Mohareb, Helal, & Mahmoud, 2011).

Synthesis and Methodological Advances

Moreover, studies have focused on the synthesis techniques and methodological advancements in creating azetidine derivatives, highlighting the flexibility and stereo-selectivity in their production. Such research underpins the chemical versatility and potential for tailored therapeutic applications of these compounds (Ye, He, & Zhang, 2011).

Mechanism of Action

Target of Action

Compounds with thiazole moieties have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the surrounding environment.

properties

IUPAC Name |

N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-10(19)17-12-4-2-11(3-5-12)14(20)18-8-13(9-18)21-15-16-6-7-22-15/h2-7,13H,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDYRZRLWFRADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990514.png)

![Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2990518.png)

![ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2990519.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)